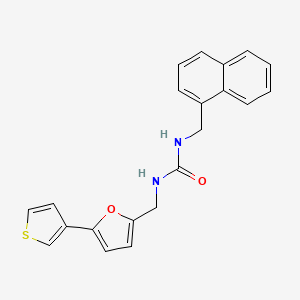

1-(Naphthalen-1-ylmethyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(naphthalen-1-ylmethyl)-3-[(5-thiophen-3-ylfuran-2-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2S/c24-21(22-12-16-6-3-5-15-4-1-2-7-19(15)16)23-13-18-8-9-20(25-18)17-10-11-26-14-17/h1-11,14H,12-13H2,(H2,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJISYOJDGOFGAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=CC=C(O3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Naphthalen-1-ylmethyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea typically involves multi-step organic reactions. The general synthetic route includes:

Formation of the Naphthalen-1-ylmethyl Intermediate: This step involves the alkylation of naphthalene with a suitable alkyl halide under Friedel-Crafts alkylation conditions.

Synthesis of the Thiophen-3-ylfuran-2-yl Intermediate: This intermediate is synthesized through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a thiophene derivative and a furan derivative.

Coupling of Intermediates: The final step involves the reaction of the naphthalen-1-ylmethyl intermediate with the thiophen-3-ylfuran-2-yl intermediate in the presence of a urea derivative to form the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

1-(Naphthalen-1-ylmethyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the urea group to an amine.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly on the naphthalene and thiophene moieties, using reagents such as halogens or nitrating agents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Naphthalen-1-ylmethyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.

Industry: The compound can be used in the development of advanced materials, such as organic semiconductors or photovoltaic materials, due to its electronic properties.

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-ylmethyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes depending on the specific target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Urea vs. Thiourea Derivatives

A closely related thiourea analog, 1-(Naphthalen-1-yl)-3-[(thiophen-2-yl)carbonyl]thiourea (), replaces the urea group with a thiourea and substitutes the furan-thiophene moiety with a thiophen-2-yl carbonyl. However, thioureas may face stability issues under oxidative conditions. Crystallographic studies of such analogs (e.g., via Mercury software, ) suggest that sulfur-containing groups influence packing motifs, which could affect solubility or crystallization efficiency .

Triazole-Tethered Sulfides and Hydroxy Sulfides

Compounds like 1-((5-(5-bromobenzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-3-(naphthalen-2-yloxy)propan-2-ol (11e) and 1-((5-(naphtho[2,1-b]furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-3-phenoxypropan-2-ol (11f) () feature triazole-sulfide scaffolds instead of urea. These compounds demonstrate antibacterial activity (Table 4, ), with IC50 values in the µM range. The urea group in the target compound may offer improved water solubility compared to sulfide linkages, though this depends on substituent bulk.

Thiazolylmethylphenyl Glucosides as SGLT2 Inhibitors

Thiazole-based compounds with 5-(thiophen-3-yl)thiazolyl scaffolds () show inhibitory activity against human SGLT2 (hSGLT2). Substituents at the C-4 position of the phenyl ring (e.g., methyl, halogens) maintain activity, while bulkier groups (cyclopropyl) reduce potency (Table 2, ). The target compound’s 5-(thiophen-3-yl)furan-2-yl group may mimic the electronic profile of thiophene-thiazole systems, but the urea linker could alter binding kinetics compared to sulfide or glucoside linkages .

Adamantane-Linked Urea Derivatives

Ureas such as 1-((Adamantan-1-yl)methyl)-3-(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)urea (5b) () highlight the role of bulky substituents. Adamantane enhances metabolic stability but reduces solubility, whereas the target compound’s naphthalene group may offer similar steric bulk with higher aromaticity. NMR data (–10) for these analogs reveal characteristic shifts for urea NH groups (δ ~5.5–6.1 ppm) and furan-thiophene protons (δ ~6.0–7.5 ppm), suggesting comparable electronic environments in the target compound .

Table 1: Structural and Functional Comparison of Analogous Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.